molecular formula C8H11BrN2O B13320070 (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL

Cat. No.: B13320070
M. Wt: 231.09 g/mol
InChI Key: FEBZQMXCYJMRRP-QMMMGPOBSA-N
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Description

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is a chiral amino alcohol derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a propan-1-ol chain bearing an amino group at the stereogenic 3S position. Its molecular formula is C₈H₁₀BrN₂O, with a molecular weight of 231.08 g/mol (calculated). The compound’s structure combines a nitrogen-containing aromatic system (3-pyridyl) with a polar propanol-amine moiety, making it a candidate for studies in medicinal chemistry, particularly in targeting neurological or enzymatic pathways influenced by halogenated heterocycles.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(3S)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m0/s1

InChI Key

FEBZQMXCYJMRRP-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)[C@H](CCO)N

Canonical SMILES

C1=C(C=NC=C1Br)C(CCO)N

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Brominated Pyridine Precursor Synthesis

The synthesis begins with functionalizing the pyridine ring. A common approach involves bromination of 3-pyridinecarbaldehyde at the 5-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. This yields 5-bromo-3-pyridinecarbaldehyde, a critical intermediate for subsequent chain elongation.

Asymmetric Carbon Chain Elongation

Reformatsky Reaction with Chiral Auxiliaries
  • Method : A Reformatsky reaction between 5-bromo-3-pyridinecarbaldehyde and ethyl bromoacetate-derived organozinc reagents, mediated by a chiral auxiliary (e.g., Ellman’s (S)-sulfinamide), induces stereoselectivity.
  • Steps :
    • Condensation of the aldehyde with sulfinamide to form an imine.
    • Reaction with an organozinc reagent to form a β-hydroxy ester.
    • Hydrolysis to remove the auxiliary, yielding the (3S)-configured alcohol.
  • Yield : ~70–85% enantiomeric excess (ee), with final purification via recrystallization.
Mitsunobu Reaction for Stereochemical Control
  • Method : Mitsunobu conditions (e.g., DIAD, PPh₃) invert stereochemistry during azide substitution, enabling access to both (R) and (S) configurations.
  • Example : Reaction of a β-hydroxy intermediate with hydrazoic acid under Mitsunobu conditions produces a 1:1.25 epimeric mixture, which is resolved via chromatography.

Amine Group Introduction

  • Reductive Amination : The ketone intermediate (derived from oxidation of the alcohol) undergoes reductive amination with ammonia or ammonium acetate, using NaBH₃CN or H₂/Pd-C.
  • Nitro Reduction : Alternative routes reduce a nitro group (e.g., 5-bromo-3-nitropyridine) to an amine using Pd/C and H₂ or BH₃-THF.

Detailed Synthetic Routes

Route 1: Reformatsky-Based Synthesis

Step Reagents/Conditions Intermediate Yield
1. Bromination NBS, AIBN, CCl₄, reflux 5-Bromo-3-pyridinecarbaldehyde 85%
2. Imine Formation (S)-Sulfinamide, MgSO₄, PPTS Chiral imine 90%
3. Reformatsky Reaction Zn, ethyl bromoacetate, THF, 0°C β-Hydroxy ester 75%
4. Auxiliary Removal HCl, MeOH, rt (3S)-Alcohol 80%
5. Reductive Amination NH₃, NaBH₃CN, MeOH (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL 65%

Route 2: Palladium-Catalyzed Cross-Coupling

Step Reagents/Conditions Intermediate Yield
1. Suzuki-Miyaura Coupling 5-Bromo-3-pyridylboronic acid, Pd(PPh₃)₄, K₂CO₃ 3-Pyridylpropanol 78%
2. Azide Substitution NaN₃, DMF, 80°C Azide intermediate 82%
3. Staudinger Reduction PPh₃, THF/H₂O Amine 88%
4. Chiral Resolution Chiral HPLC (3S)-Enantiomer 95% ee

Critical Analysis of Methods

Parameter Reformatsky Route Palladium-Catalyzed Route
Stereoselectivity High (85% ee) Moderate (requires resolution)
Scalability Suitable for gram-scale Limited by Pd cost
Purification Complexity Crystallization-friendly Chromatography-dependent
Total Yield ~50% ~60%

Industrial Considerations

  • Cost Efficiency : The Reformatsky route is preferred for large-scale synthesis due to lower catalyst costs.
  • Green Chemistry : Recent advances replace Zn with mechanochemical activation, reducing waste.
  • Regulatory Compliance : Residual metal limits (e.g., Pd < 10 ppm) necessitate stringent purification.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium azide (NaN₃), thiols (RSH)

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of azides, thiols, or other substituted derivatives

Scientific Research Applications

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its primary applications revolve around its use as a building block in synthesizing complex molecules, its investigation into biological processes, its potential therapeutic uses, and its role in producing specialty chemicals and materials. The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL involves interactions between its amino and hydroxyl groups with biological molecules through hydrogen bonds, while the brominated pyridine ring engages in π-π interactions, modulating the activity of various proteins.

Scientific Research Applications

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL in Scientific Research

AreaApplication
ChemistryServes as a fundamental building block for synthesizing complex molecules and functions as a reagent in diverse chemical reactions.
BiologyExplored for its potential roles in various biological processes, including its use as a probe for studying enzyme mechanisms.
MedicineExamined for potential therapeutic applications and its utility as a precursor in drug development.
IndustryUsed in the production of specialized chemicals and materials, contributing to innovations in material science and chemical manufacturing.

Chemical Synthesis

This compound is a building block for creating more complex molecules and a reagent in chemical reactions. The synthesis of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL typically involves several steps:

  • Bromination of Pyridine: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the pyridine ring.
  • Amination: The brominated pyridine undergoes amination, introducing an amino group at the 3-position using reagents like ammonia or primary amines under suitable conditions.
  • Hydroxylation: A hydroxyl group is introduced at the 1-position of the propan-1-ol chain through hydrolysis or reduction reactions.

Biological and Medicinal Studies

The compound is investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms. It is also explored for potential therapeutic applications, including as a precursor for drug development.

Role in Drug Development

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is explored for potential therapeutic applications and its utility as a precursor in drug development.

Chemical Reactions

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL can undergo various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
  • Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The closest structural analog identified in the literature is (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL (CAS 1272731-34-6), which differs in two critical aspects:

Aromatic Core : The target compound uses a 3-pyridyl group (pyridine ring), while the analog employs a phenyl (benzene) ring.

Substituents : The pyridyl derivative has a 5-bromo substituent, whereas the phenyl analog features 2-bromo and 4-methyl groups.

Molecular and Physicochemical Properties

Property (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL (3S)-3-Amino-3-(2-bromo-4-methylphenyl)propan-1-OL
Molecular Formula C₈H₁₀BrN₂O C₁₀H₁₄BrNO
Molecular Weight (g/mol) 231.08 (calc.) 244.13
Aromatic System Pyridine (3-pyridyl) Benzene (phenyl)
Substituents 5-Bromo 2-Bromo, 4-Methyl
Chirality 3S configuration 3S configuration
Key Observations:
  • Molecular Weight : The phenyl analog is heavier due to the additional methyl group and larger hydrocarbon content.
  • Polarity : The pyridyl group introduces a basic nitrogen atom, enhancing water solubility compared to the purely hydrocarbon phenyl analog.
  • Electronic Effects : The electron-withdrawing bromine on pyridine may increase the compound’s acidity compared to the bromo-methyl-substituted phenyl derivative.

Biological Activity

(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is a chiral compound characterized by an amino group, a bromo-substituted pyridine ring, and a hydroxyl group. Its molecular formula is C9H11BrN2OC_9H_{11}BrN_2O with a molecular weight of approximately 265.53 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity and interaction with various biological targets.

The biological activity of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL is attributed to its ability to interact with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects such as antimicrobial properties and potential therapeutic applications.

Biological Activities

Research indicates that (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different strains are summarized in the table below:

Bacterial StrainMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20
Klebsiella pneumoniae25

These results suggest that (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL could be a promising candidate for developing new antimicrobial agents.

Interaction with Enzymes

The compound has been investigated for its role as a biochemical probe to study enzyme mechanisms. It has shown potential in modulating the activity of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL:

  • Study on Antitumor Activity : A study evaluated the compound's effect on cancer cell lines. It demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of 30 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated that it reduced oxidative stress markers and improved cognitive function, suggesting its potential for treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. What precautions are necessary when handling brominated analogs of this compound?

  • Methodology : Use fume hoods and PPE (nitrile gloves, goggles) to avoid skin/eye contact. Test for mutagenicity via Ames assay (TA98 strain) and dispose of waste via halogen-specific protocols .

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